molecular formula C22H26ClNO4S B193569 (4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride CAS No. 166591-11-3

(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride

Cat. No.: B193569
CAS No.: 166591-11-3
M. Wt: 436.0 g/mol
InChI Key: NPEZSCRKHFTLPE-MYXGOWFTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Adrogolide hydrochloride is synthesized through a series of chemical reactions that involve the formation of the prodrug from its precursor compounds. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of adrogolide hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Adrogolide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of adrogolide hydrochloride with modified functional groups. These derivatives are often studied for their potential therapeutic effects and improved pharmacokinetic properties .

Scientific Research Applications

Adrogolide hydrochloride has several scientific research applications, including:

Mechanism of Action

Adrogolide hydrochloride exerts its effects by acting as a full agonist at dopamine D1 receptors. Upon administration, it is rapidly converted to A-86929 in plasma. A-86929 binds to dopamine D1 receptors, leading to the activation of intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. This activation results in improved motor function and reduced craving for addictive substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adrogolide hydrochloride is unique in its high selectivity for dopamine D1 receptors over D2 receptors. This selectivity reduces the risk of side effects associated with D2 receptor activation, such as dyskinesia. Additionally, adrogolide hydrochloride has shown potential in reducing cocaine craving, which is not a common feature of other dopamine agonists .

Properties

CAS No.

166591-11-3

Molecular Formula

C22H26ClNO4S

Molecular Weight

436.0 g/mol

IUPAC Name

[(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate;hydrochloride

InChI

InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1

InChI Key

NPEZSCRKHFTLPE-MYXGOWFTSA-N

Isomeric SMILES

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl

SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl

Canonical SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl

Appearance

Solid Powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

A-86929;  9,10-Dihydroxy-2-propyl-4,5,5a(R),6,7,11b(S)-hexahydrobenzo[f]thieno[2,3-c]quinoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride
Reactant of Route 2
(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride
Reactant of Route 3
(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride
Reactant of Route 4
(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride
Reactant of Route 5
(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride
Reactant of Route 6
(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride
Customer
Q & A

Q1: How does Adrogolide interact with its target and what are the downstream effects?

A1: Adrogolide itself is inactive but is rapidly metabolized in plasma to its active form, A-86929. A-86929 acts as a full agonist at dopamine D1 receptors. [] This means it binds to these receptors and activates them, mimicking the effects of dopamine. This activation leads to various downstream effects, including improvements in motor function in animal models of Parkinson's disease. [] Interestingly, Adrogolide also demonstrates potential in reducing cocaine craving and its associated subjective effects in preclinical models and human studies. []

Q2: What is the relationship between the structure of Adrogolide and its activity?

A2: While the provided abstracts don't offer detailed structure-activity relationship (SAR) data for Adrogolide, they do highlight a crucial aspect: its nature as a prodrug. [] Adrogolide was specifically designed as a chemically stable prodrug to overcome the limitations of its active metabolite, A-86929. This design strategy suggests that modifications to the Adrogolide structure were likely performed to optimize its pharmacokinetic properties, such as absorption and metabolic stability, while ensuring efficient conversion to the active A-86929. Further research exploring specific structural modifications and their impact on activity, potency, and selectivity would be valuable to fully elucidate the SAR of Adrogolide.

Q3: What are the limitations of Adrogolide's pharmacokinetic profile and what strategies are being explored to address them?

A3: A major limitation of Adrogolide is its low oral bioavailability, approximately 4%, primarily due to extensive first-pass metabolism in the liver. [] To circumvent this, researchers are investigating alternative delivery routes, notably oral inhalation formulations for intrapulmonary delivery. [] This approach aims to bypass the hepatic first-pass effect and significantly improve the bioavailability of Adrogolide, potentially leading to enhanced therapeutic outcomes.

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